N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
CAS No.: 1040677-93-7
Cat. No.: VC11961865
Molecular Formula: C19H19N3OS
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040677-93-7 |
|---|---|
| Molecular Formula | C19H19N3OS |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)12-20-18(23)11-17-13-24-19(22-17)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | SVQYNEWQIWKBFT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Introduction
N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a complex organic compound with a molecular formula of C19H19N3OS and a molecular weight of 337.4 g/mol . This compound incorporates several functional groups, including an acetamide moiety, a thiazole ring, and phenyl rings, which contribute to its structural complexity and potential biological activity.
Synthesis and Preparation
While specific synthesis protocols for N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These typically include reactions such as nucleophilic substitutions, condensations, or coupling reactions to assemble the thiazole and acetamide components.
Biological Activity and Potential Applications
Although specific biological activity data for N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide are not reported, compounds with similar structural motifs have shown promise in various therapeutic areas. For example, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties . The presence of a phenylamino group could enhance interactions with biological targets, suggesting potential applications in drug discovery.
Spectroscopic Characterization
Characterization of compounds like N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide typically involves spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS to confirm their structure and purity. These methods provide detailed information about the molecular structure and can help identify functional groups and their environments within the molecule.
Spectroscopic Techniques Table
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups |
| 1H-NMR | Determines proton environments |
| 13C-NMR | Identifies carbon environments |
| HR-MS | Confirms molecular weight and formula |
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